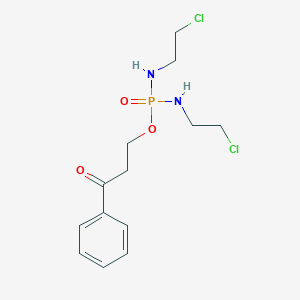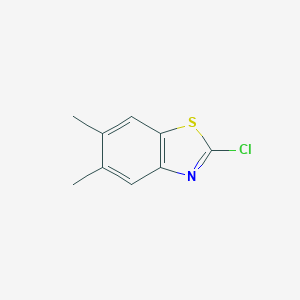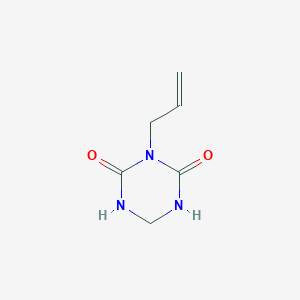
(E)-1-pyridin-3-ylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-pyridin-3-ylbut-2-en-1-one, also known as 3-pyridyl-1-buten-1-one, is a chemical compound with a molecular formula of C9H9NO. It belongs to the class of chalcones and is commonly used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of (E)-1-pyridin-3-ylbut-2-en-1-one is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-1-pyridin-3-ylbut-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and protecting neurons from damage. Furthermore, it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-pyridin-3-ylbut-2-en-1-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has limitations in terms of its solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of (E)-1-pyridin-3-ylbut-2-en-1-one. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
Synthesemethoden
(E)-1-pyridin-3-ylbut-2-en-1-one can be synthesized by the Claisen-Schmidt condensation reaction between pyridine-3-carbaldehyde and acetophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide and a solvent such as ethanol or methanol. The product is obtained in the form of a yellow crystalline solid with a melting point of 136-138°C.
Wissenschaftliche Forschungsanwendungen
(E)-1-pyridin-3-ylbut-2-en-1-one has been extensively studied for its various applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
100021-45-2 |
|---|---|
Produktname |
(E)-1-pyridin-3-ylbut-2-en-1-one |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(E)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |
InChI-Schlüssel |
ZXESZGKRPDKHDW-DUXPYHPUSA-N |
Isomerische SMILES |
C/C=C/C(=O)C1=CN=CC=C1 |
SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CC=CC(=O)C1=CN=CC=C1 |
Synonyme |
2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



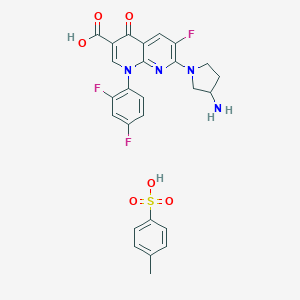

![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
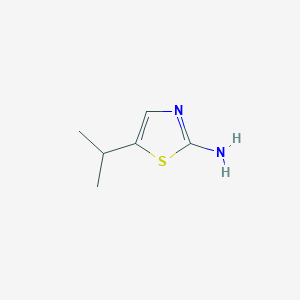
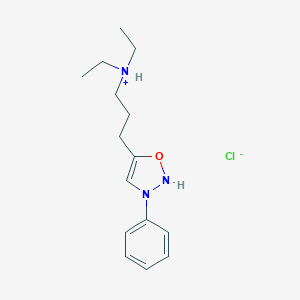
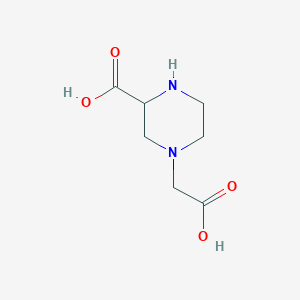
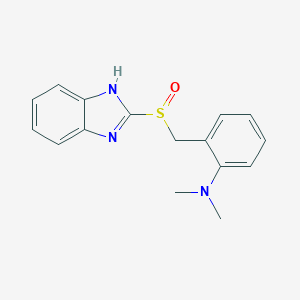
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)


